molecular formula C11H12FNO2 B6264980 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 904318-51-0

3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B6264980
CAS No.: 904318-51-0
M. Wt: 209.2
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Description

3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one is an organic compound that features a dimethylamino group, a fluoro-substituted phenyl ring, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-hydroxybenzaldehyde and dimethylamine.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluoro-2-hydroxybenzaldehyde and dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C for several hours.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on cellular processes.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-1-(4-chloro-2-hydroxyphenyl)prop-2-en-1-one: Similar structure with a chlorine substituent instead of fluorine.

    3-(dimethylamino)-1-(4-methyl-2-hydroxyphenyl)prop-2-en-1-one: Similar structure with a methyl substituent instead of fluorine.

Uniqueness

The presence of the fluoro group in 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one may impart unique properties, such as increased metabolic stability or altered electronic effects, making it distinct from its analogs.

Properties

CAS No.

904318-51-0

Molecular Formula

C11H12FNO2

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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